molecular formula C18H12N4O2 B5566377 N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-pyrazinecarboxamide

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-pyrazinecarboxamide

Cat. No. B5566377
M. Wt: 316.3 g/mol
InChI Key: DCVOFGIYBFGTGQ-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-pyrazinecarboxamide, also known as BP-1B, is a chemical compound that has gained attention for its potential applications in scientific research. BP-1B is a pyrazinecarboxamide derivative that has been synthesized through various methods and has shown promising results in various studies.

Scientific Research Applications

Synthesis and Antimicrobial Applications

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-pyrazinecarboxamide and its derivatives have been extensively researched for their synthesis and potential antimicrobial applications. A study by Senthilkumar, Umarani, and Satheesh (2021) focused on synthesizing a new organic compound similar to N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-pyrazinecarboxamide and evaluating its antibacterial and antifungal activities against pathogens like Staphylococcus aureus, Klebsiella pneumonia, Escherichia coli, Candida albicans, and Aspergillus niger (Senthilkumar, Umarani, & Satheesh, 2021).

Furthermore, Patel and Dhameliya (2010) synthesized derivatives involving a similar compound and evaluated their antibacterial and antifungal activities, indicating potential as antimicrobials (Patel & Dhameliya, 2010).

Anticancer Activity

In addition to antimicrobial properties, the synthesized derivatives of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-pyrazinecarboxamide have been evaluated for their anticancer activities. Senthilkumar et al. (2021) reported the evaluation of their synthesized compound against MDA-MB-231 breast cancer cells, suggesting its potential in cancer treatment (Senthilkumar, Umarani, & Satheesh, 2021).

Antimycobacterial Agents

Zítko et al. (2018) designed N-(pyrazin-2-yl)benzamides as antimycobacterial agents, providing insights into their potential applications against Mycobacterium tuberculosis and other non-tuberculous mycobacterial strains (Zítko et al., 2018).

Other Biological Activities

The compound and its derivatives have been explored for various other biological activities. For instance, Ahmad et al. (2012) synthesized novel carboxamides based on pyrazolobenzothiazine and evaluated their antioxidant activities, demonstrating the compound's potential in this area (Ahmad et al., 2012).

properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O2/c23-17(15-11-19-8-9-20-15)21-13-5-3-4-12(10-13)18-22-14-6-1-2-7-16(14)24-18/h1-11H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCVOFGIYBFGTGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]pyrazine-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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